An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyl-1-hexene
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-hexene is an unsaturated aliphatic hydrocarbon with the chemical formula C₇H₁₄. As a member of the alkene family, its reactivity is primarily dictated by the presence of a carbon-carbon double bond. This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1-hexene, along with detailed experimental protocols for their determination. The information presented is intended to support research and development activities where this compound may be used as a chemical intermediate, a building block in organic synthesis, or a reference compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Methyl-1-hexene are summarized in the tables below. These properties are critical for its handling, application in chemical reactions, and purification.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | 2-methylhex-1-ene | [1][2] |
| Synonyms | n-C4H9C(CH3)=CH2, unsym-BUTYLMETHYLETHYLENE | [3][4] |
| CAS Number | 6094-02-6 | [1][2] |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.19 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [1] |
| InChI | InChI=1S/C7H14/c1-4-5-6-7(2)3/h2,4-6H2,1,3H3 | [1][2] |
| InChIKey | IRUDSQHLKGNCGF-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCC(=C)C | [5] |
Physical Properties
| Property | Value | Unit | Conditions | Source |
| Boiling Point | 92 | °C | at 1 atm | [5][6] |
| Melting Point | -102.87 | °C | [7] | |
| Density | 0.697 | g/mL | at 25 °C | [5][6] |
| Refractive Index | 1.403 | n20/D | at 20 °C | [5][6] |
| Vapor Pressure | 60.9 | mmHg | [1] | |
| Flash Point | -8 | °C | closed cup |
Thermochemical Properties
| Property | Value | Unit | Source |
| Enthalpy of Hydrogenation (ΔrH°) | -115.8 ± 0.4 | kJ/mol | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 87.35 | kJ/mol | [8] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | kJ/mol | [8] | |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | kJ/mol | [8] | |
| Ideal Gas Heat Capacity (Cp,gas) | J/mol·K | [8] |
Synthesis and Reactivity
Synthesis Methods
2-Methyl-1-hexene can be synthesized through various methods, with the choice of method often depending on the desired purity and scale of production.
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Wittig Reaction: This is a reliable method for forming the carbon-carbon double bond with high regioselectivity. The reaction of a phosphorus ylide, such as methylenetriphenylphosphorane, with a ketone, in this case, 2-hexanone, yields 2-methyl-1-hexene. This method is particularly useful for avoiding the formation of isomeric byproducts.
-
Dehydration of Alcohols: The acid-catalyzed dehydration of 2-methyl-1-hexanol will produce 2-methyl-1-hexene. Care must be taken to control the reaction conditions to minimize rearrangements that could lead to the formation of more stable internal alkenes.
-
Ziegler-Natta Catalysis: Polymerization of lower alkenes can sometimes yield specific oligomers, including heptenes. While primarily used for polymerization, Ziegler-Natta catalysts can be tailored for specific olefin synthesis. For instance, the polymerization of hexene-1 has been studied using such catalysts.[9]
Chemical Reactivity
The reactivity of 2-Methyl-1-hexene is characteristic of a terminal alkene.
-
Hydrogenation: The double bond can be readily reduced by catalytic hydrogenation to yield 2-methylhexane.[2]
-
Oxidation: Epoxidation of the double bond can be achieved using peroxy acids to form 2-methyl-1,2-epoxyhexane. This reaction is also catalyzed by certain enzymes, such as cytochrome P450.[6]
-
Hydroformylation: In the presence of suitable catalysts, 2-methyl-1-hexene can undergo hydroformylation to produce aldehydes.[6]
-
Polymerization: As an olefin, it can undergo polymerization, although it is less reactive than smaller alkenes.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of 2-Methyl-1-hexene.
Synthesis via Wittig Reaction (Illustrative Protocol)
This protocol is a general representation of a Wittig reaction for the synthesis of a terminal alkene.
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 eq), dropwise. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 1 hour.
-
Reaction with Ketone: Add a solution of 2-hexanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with a nonpolar solvent such as pentane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation. The crude product can be purified by fractional distillation to isolate 2-Methyl-1-hexene.
Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyl-1-hexene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter. Transfer the solution to a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. The expected signals include multiplets for the allylic and alkyl protons, and singlets or closely coupled signals for the vinyl protons.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The reference for the 13C NMR spectrum of 2-Methyl-1-hexene can be found in the work of Couperus, P. A., Clague, A. D., & Van Dongen, J. P. (1976), Org. Magn. Resonance, 8, 426.[1]
-
Sample Preparation: For a neat liquid sample, place one drop of 2-Methyl-1-hexene between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of approximately 4000 to 400 cm⁻¹. A published FTIR spectrum specifies the use of a 0.1mm cell with a 20 mg/mL solution in chloroform.[1] Key expected absorption bands include those for C=C stretching, =C-H stretching and bending, and C-H stretching of the alkyl groups.
-
Sample Preparation: Prepare a dilute solution of 2-Methyl-1-hexene in a volatile solvent like dichloromethane or hexane.
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a non-polar column like DB-5).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Visualizations
Logical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 2-Methyl-1-hexene.
Interrelation of Synthesis and Analysis
This diagram shows the logical flow from starting materials to a fully characterized product.
Safety Information
2-Methyl-1-hexene is a highly flammable liquid and vapor.[1] It is harmful if swallowed and may be fatal if it enters the airways. It is also an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. Keep away from heat, sparks, open flames, and hot surfaces.
Conclusion
This technical guide has provided a detailed summary of the chemical and physical properties of 2-Methyl-1-hexene, along with methodologies for its synthesis and characterization. The tabulated data and experimental protocols serve as a valuable resource for scientists and researchers engaged in work involving this compound. The provided visualizations offer a clear overview of the logical workflows in chemical research. Adherence to appropriate safety measures is paramount when working with this and other volatile organic compounds.
References
- 1. 2-Methyl-1-hexene | C7H14 | CID 22468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexene, 2-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Hexene, 2-methyl- [webbook.nist.gov]
- 5. 2-甲基-1-己烯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-METHYL-1-HEXENE | 6094-02-6 [chemicalbook.com]
- 7. 2-METHYL-1-HEXENE CAS#: 6094-02-6 [chemicalbook.com]
- 8. 1-Hexene, 2-methyl- (CAS 6094-02-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Study on the synthesis of hexene-1 catalyzed by Ziegler-N... [degruyterbrill.com]
